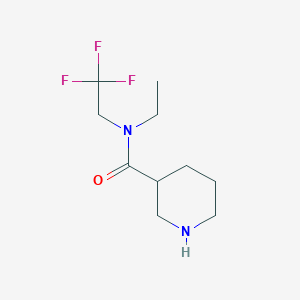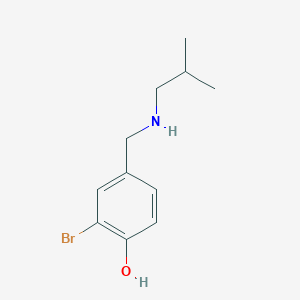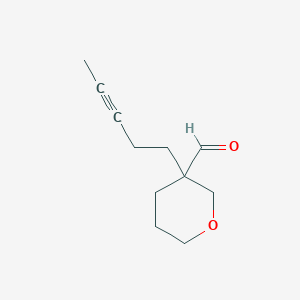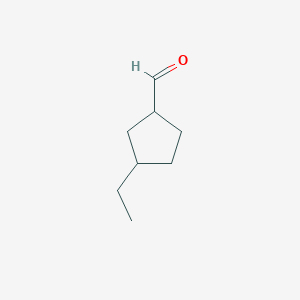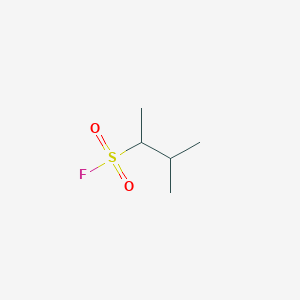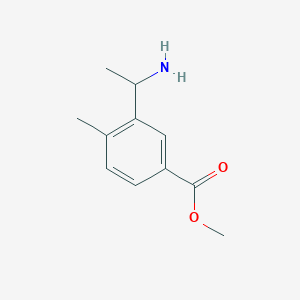
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a trifluoromethyl group attached to the ethyl chain, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with 1-bromo-2,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Types of Reactions:
Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane or alcohol.
Scientific Research Applications
2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
2-(1-Bromoethyl)-4-methylthiazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(1-Chloro-2,2,2-trifluoroethyl)-4-methylthiazole: Contains a chloro group instead of a bromo group, leading to variations in chemical behavior and biological activity.
2-(1-Bromo-2,2,2-trifluoroethyl)-5-methylthiazole: The position of the methyl group is different, affecting the compound’s steric properties and reactivity.
Uniqueness: 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is unique due to the presence of both a bromo and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromo group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C6H5BrF3NS |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H5BrF3NS/c1-3-2-12-5(11-3)4(7)6(8,9)10/h2,4H,1H3 |
InChI Key |
CCEYJSQJRDJIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


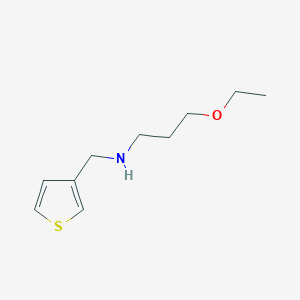

![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)
